2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines methoxybenzyl, methoxypyridinyl, and dihydroisoquinoline carboxamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the methoxybenzyl and methoxypyridinyl intermediates, followed by their coupling with the dihydroisoquinoline carboxamide core. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: shares structural similarities with other isoquinoline derivatives and methoxy-substituted aromatic compounds.
Uniqueness
- The combination of methoxybenzyl, methoxypyridinyl, and dihydroisoquinoline carboxamide moieties in a single molecule makes it unique compared to other compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-30-21-10-6-3-7-16(21)14-27-15-20(18-8-4-5-9-19(18)24(27)29)23(28)26-17-11-12-22(31-2)25-13-17/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
WQPZBMPXJYPEFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.